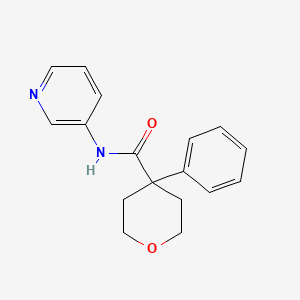
1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine, also known as BMPP, is a synthetic compound that belongs to the class of piperidine derivatives. BMPP has been widely studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has been shown to bind to and inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This, in turn, is thought to contribute to the pharmacological effects of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine, including its analgesic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are involved in the regulation of mood, behavior, and cognition. 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations. In addition, 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has been shown to have analgesic effects, possibly through the modulation of the opioid system.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its pharmacological effects have been well characterized. 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has also been shown to have a high affinity for the dopamine, serotonin, and norepinephrine transporters, which makes it a useful tool for studying the function of these transporters. However, there are also limitations to the use of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine in lab experiments. Its effects on other neurotransmitter systems and its potential for off-target effects need to be carefully considered when interpreting the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine. One area of research is the development of new drugs based on the structure of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine that have improved pharmacological properties. Another area of research is the investigation of the potential use of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine and its effects on other neurotransmitter systems. Finally, the potential for off-target effects and toxicity of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine needs to be carefully evaluated in future studies.
Synthesemethoden
1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine can be synthesized through a multi-step process, which involves the reaction between 1-benzyl-4-piperidone and 1-methyl-3-phenylpropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine. The synthesis of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve better results.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various pharmacological activities, including analgesic, antidepressant, and antipsychotic effects. 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. In addition, 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Eigenschaften
IUPAC Name |
1-benzyl-N-(4-phenylbutan-2-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-19(12-13-20-8-4-2-5-9-20)23-22-14-16-24(17-15-22)18-21-10-6-3-7-11-21/h2-11,19,22-23H,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFYUXMUPIMEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5453343 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B4984398.png)
![6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4984399.png)
![4-(4-bromophenyl)-7,7-dimethyl-5-oxo-2-[(2-oxo-2-phenylethyl)thio]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4984410.png)
![1-(2-chlorobenzyl)-N-[(5-chloro-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4984414.png)
![1-acetyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1,4-diazepane](/img/structure/B4984416.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B4984457.png)

![1-(2-chlorobenzyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4984466.png)

![2-(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide](/img/structure/B4984476.png)